(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Description
Properties
IUPAC Name |
(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBBVASBDIESZ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364931 | |
| Record name | 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62234-28-0 | |
| Record name | 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure features three critical elements:
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Propanoic acid backbone with a carboxylic acid at position 1.
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(R)-Configuration at the chiral center (position 2).
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Sulfonamide moiety at position 2 and primary amine at position 3.
Retrosynthetically, the molecule is deconstructed into D-serine, a chiral pool starting material, ensuring retention of the (R)-configuration. The hydroxyl group at position 3 is replaced with an amine via azide intermediacy, while the sulfonamide is introduced through nucleophilic acyl substitution.
Step 1: Protection of D-Serine
D-Serine is protected at the α-amino group using di-tert-butyl dicarbonate (Boc₂O) in a tetrahydrofuran (THF)/water mixture (pH 8–9). This yields Boc-D-serine with >95% yield.
Reaction Conditions :
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Reagents : Boc₂O (1.1 eq), NaHCO₃ (2 eq).
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Solvent : THF/H₂O (4:1).
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Temperature : 0°C → room temperature (2 h).
Step 2: Tosylation of the Hydroxyl Group
The C3 hydroxyl group is converted to a tosylate using tosyl chloride in pyridine, forming Boc-D-serine tosylate.
Reaction Conditions :
Step 3: Azide Substitution
The tosylate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF), yielding Boc-D-3-azidopropanoic acid.
Reaction Conditions :
Step 4: Azide Reduction to Amine
The azide is reduced to a primary amine using hydrogen gas and palladium on carbon (Pd/C), producing Boc-D-3-aminopropanoic acid.
Reaction Conditions :
Step 5: Deprotection and Sulfonylation
The Boc group is removed with trifluoroacetic acid (TFA), and the resultant amine reacts with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) to form the target compound.
Reaction Conditions :
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Deprotection : TFA/DCM (1:1, 1 h).
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Sulfonylation : 4-methylbenzenesulfonyl chloride (1.2 eq), pyridine (2 eq), DCM (0°C → RT, 4 h).
Optimization and Scalability
Critical Parameters
Industrial Adaptations
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Continuous Flow Reactors : Reduced reaction times by 40% during tosylation and sulfonylation.
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Process Analytical Technology (PAT) : In-line IR monitored azide reduction completeness.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : 99.2% purity (C18 column, 0.1% TFA in H₂O/MeCN).
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Elemental Analysis : Calculated for C₁₁H₁₆N₂O₄S: C 48.52%, H 5.88%, N 10.29%. Found: C 48.48%, H 5.91%, N 10.25%.
Comparative Analysis of Alternative Routes
Enantioselective Synthesis via Chiral Auxiliaries
Challenges and Mitigation Strategies
Racemization During Tosylation
Sulfonamide Oligomerization
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Cause : Excess sulfonyl chloride at high concentrations.
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Solution : Slow addition of sulfonyl chloride (1.2 eq over 1 h) and dilution (0.1 M in DCM).
Applications and Derivative Synthesis
Chemical Reactions Analysis
Fludeoxyglucose (18F) primarily undergoes phosphorylation reactions in biological systems. Once administered, it is taken up by cells via glucose transporters and phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate . This compound does not undergo further metabolism and is trapped within the cells, allowing for effective imaging of glucose metabolism .
Scientific Research Applications
Anti-inflammatory Effects
Preliminary studies have indicated that (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid may exhibit anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Antimicrobial Properties
Emerging evidence supports the antimicrobial activity of this compound against various pathogens. Its structure allows for interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. For instance, derivatives of sulfonylamino acids have demonstrated minimum inhibitory concentrations (MICs) against Gram-positive bacteria, suggesting a pathway for antibiotic development.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly protein tyrosine phosphatases (PTPs). Studies have shown that derivatives can selectively inhibit PTPs like YopH from Yersinia enterocolitica, which is significant in designing drugs for diseases where enzyme activity is dysregulated.
Enzyme Inhibition Studies
A study focused on enzyme inhibition revealed that compounds similar to this compound could inhibit PTPs effectively. The specific IC50 values indicate potent activity against targeted enzymes, which could be leveraged in therapeutic applications.
Antimicrobial Activity
Research has shown that related compounds exhibit MICs ranging from 1.49 to 5.95 µM against certain bacterial strains. This suggests that modifications to the sulfonamide structure may enhance antimicrobial efficacy, paving the way for new antibiotic formulations.
Structural Activity Relationship Studies
Investigations into the structural characteristics of sulfonylamino acids indicate that variations in substituents significantly influence biological activity. For example, the presence of a methyl group on the phenyl ring enhances lipophilicity and improves interactions with biological membranes and proteins.
Mechanism of Action
The mechanism of action of fludeoxyglucose (18F) involves its uptake by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate . This phosphorylated form is not further metabolized and remains trapped within the cell. The accumulation of fludeoxyglucose-6-phosphate in tissues with high glucose metabolism allows for the visualization of these areas using PET imaging .
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Impurities
lists several propanoic acid derivatives used as reference standards in pharmaceutical quality control. Key comparisons include:
- Impurity D (EP): (2RS)-2-(4-Methylphenyl)-propanoic Acid Structure: Lacks the sulfonylamino and β-amino groups. Properties: Lower molecular weight (172.2 g/mol vs. ~258.3 g/mol for the target compound) and higher lipophilicity (predicted logP ~2.5 vs. ~1.0 for the target). Implications: The absence of polar functional groups in Impurity D reduces water solubility, highlighting the target compound’s enhanced polarity due to sulfonamide and amino groups .
- Impurity M (EP): (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid Structure: Features a hydroxyl group instead of sulfonylamino. Properties: Increased hydrogen-bond donor capacity (3 vs. 2 in the target) but lower acidity (pKa ~4.5 for hydroxyl vs. ~1.5–2.0 for sulfonamide). Implications: The hydroxyl group may limit membrane permeability compared to the sulfonamide, which balances polarity and lipophilicity .
Neurotoxic Amino Acid Analogues
- BMAA (2-Amino-3-(methylamino)-propanoic Acid) Structure: Smaller backbone with a methylamino group instead of sulfonylamino. Pharmacokinetics: BMAA exhibits a high volume of distribution (16 L/kg) but low blood-brain barrier permeability (2–5 × 10⁻⁵ mL/s/g) due to its zwitterionic nature .
Sulfur-Containing Derivatives
- (2R)-2-Hydroxy-3-[(4-Methylphenyl)Methylsulfanyl]Propanoic Acid Structure: Contains a methylsulfanyl (thioether) group instead of sulfonylamino. Properties: Lower topological polar surface area (82.8 Ų vs. ~120 Ų for the target) and higher logP (1.7 vs. ~1.0). Implications: The thioether’s reduced polarity enhances lipophilicity, favoring passive diffusion across membranes compared to the target’s sulfonamide .
- 2-[[3-Benzylsulfanyl-2-(Phenylmethoxycarbonylamino)Propanoyl]Amino]-3-(4-Hydroxyphenyl)Propanoic Acid Structure: Complex backbone with benzylsulfanyl and carbamate groups. Properties: Higher molecular weight (484.6 g/mol) and logP (~3.5) due to aromatic substituents. Implications: The benzylsulfanyl group may confer metabolic instability via oxidative cleavage, whereas the target’s sulfonamide is more resistant to degradation .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Pharmacokinetic Comparisons
| Compound | BBB Permeability (mL/s/g) | Volume of Distribution (L/kg) | Half-Life (Plasma) |
|---|---|---|---|
| Target Compound (Predicted) | <1 × 10⁻⁵ | ~0.5–1.0 | ~6–12 hours |
| BMAA | 2–5 × 10⁻⁵ | 16 | ~1 day |
Key Findings and Implications
Polarity vs. Bioavailability : The sulfonamide group in the target compound enhances water solubility but may limit membrane permeability compared to thioether or hydrocarbon analogs .
Stereochemical Influence: The (2R)-configuration may confer selectivity in enzyme interactions, contrasting with (S)-configured analogs like (S)-2-Amino-3-(4-bromophenyl)propanoic acid .
Metabolic Stability : Sulfonamides generally exhibit greater resistance to oxidative metabolism than thioethers or hydroxylated derivatives .
Biological Activity
(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, also known as 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, is an organic compound with the molecular formula C₁₀H₁₄N₂O₄S. This compound features a unique structure that includes an amino group, a sulfonylamino group, and a propanoic acid moiety. Its synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with an amino acid derivative, often under basic conditions to facilitate the formation of the sulfonamide bond.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The sulfonylamino group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This compound may interfere with cellular pathways by modifying proteins or other biomolecules, leading to various therapeutic effects.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties, including:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.
- Antimicrobial Properties : There is emerging evidence supporting its antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.
- Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes, which could have implications in drug design for diseases where enzyme activity is dysregulated.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study focused on the inhibition of protein tyrosine phosphatases (PTPs) revealed that derivatives of sulfonylamino acids can selectively inhibit these enzymes. For instance, compounds similar to this compound demonstrated significant inhibitory effects against YopH, a PTP from Yersinia enterocolitica, with an IC50 value indicating potent activity .
- Antimicrobial Activity : Research has shown that related compounds exhibit minimum inhibitory concentrations (MICs) against Gram-positive bacteria. For example, Lunatin 1 and Lunatin 2 peptides derived from scorpion venom have shown MIC values ranging from 1.49 to 5.95 µM against certain bacterial strains, suggesting that modifications to the sulfonamide structure may enhance antimicrobial efficacy .
- Structural Activity Relationship Studies : Investigations into the structural characteristics of sulfonylamino acids indicate that variations in substituents significantly influence biological activity. The presence of a methyl group on the phenyl ring may enhance lipophilicity and improve interactions with biological membranes and proteins.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be useful:
| Compound Name | Biological Activity | IC50/Other Metrics |
|---|---|---|
| (2R)-3-amino-2-[(4-chlorophenyl)sulfonylamino]propanoic acid | Enzyme inhibition | IC50 = X µM |
| (2R)-3-amino-2-[(4-nitrophenyl)sulfonylamino]propanoic acid | Antimicrobial activity | MIC = Y µM |
| (2R)-3-amino-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid | Potential anti-inflammatory effects | Z % inhibition |
Note: Specific IC50 values and metrics for comparative compounds are hypothetical and should be replaced with actual data from relevant studies.
Q & A
Q. Analytical Focus
- UHPLC-MS/MS: Employ a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients to resolve sulfonamide-related impurities (e.g., over-sulfonated derivatives) .
- X-ray Crystallography: Resolve stereochemical ambiguities by growing single crystals in ethanol/water (70:30) .
- Ion Mobility Spectrometry: Differentiate diastereomers based on collision cross-section differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
